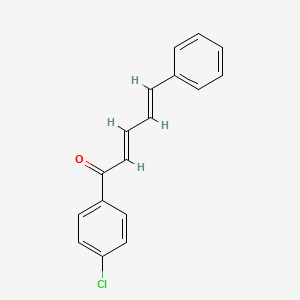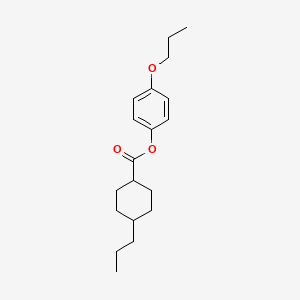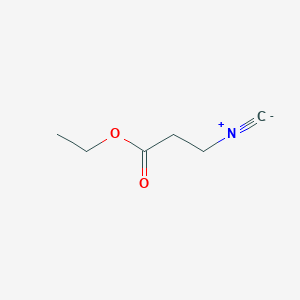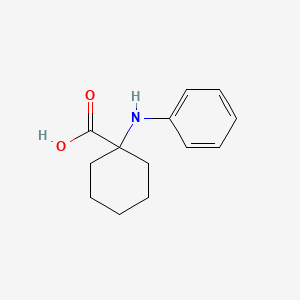
Ácido 1-(fenilamino)ciclohexanocarboxílico
Descripción general
Descripción
“1-(Phenylamino)cyclohexanecarboxylic acid” is an organic compound that contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .
Synthesis Analysis
The synthesis of cyclohexanecarboxylic acid, a key component of “1-(Phenylamino)cyclohexanecarboxylic acid”, can be carried out in a few different ways. The most common method is through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . Another method for its production involves the carboxylation of benzene under high pressure and temperature, in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of “1-(Phenylamino)cyclohexanecarboxylic acid” is characterized by a total of 34 bonds. These include 17 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .Chemical Reactions Analysis
Carboxylic acids, such as cyclohexanecarboxylic acid, exhibit the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride .Aplicaciones Científicas De Investigación
Farmacología
En farmacología, este compuesto se explora por su potencial como precursor en la síntesis de diversos agentes farmacéuticos. Su estructura, que presenta tanto un grupo fenilamino como un grupo ácido ciclohexanocarboxílico, lo convierte en un intermedio versátil para el desarrollo de fármacos con posibles propiedades analgésicas, antiinflamatorias o antipiréticas .
Ciencia de los Materiales
“Ácido 1-(fenilamino)ciclohexanocarboxílico” puede contribuir a la ciencia de los materiales al servir como monómero para la creación de nuevos materiales poliméricos. Estos polímeros podrían exhibir propiedades únicas como mayor durabilidad o estabilidad térmica, lo que los hace adecuados para aplicaciones industriales .
Síntesis Química
Como intermedio en la síntesis orgánica, este compuesto se puede utilizar para producir una amplia gama de productos químicos. Su grupo carboxílico reactivo permite la formación de ésteres, amidas y otros derivados, que son valiosos para sintetizar moléculas orgánicas complejas .
Bioquímica
En bioquímica, se está investigando el papel del compuesto por su capacidad para interactuar con moléculas biológicas. Podría utilizarse para modificar péptidos o proteínas, lo que podría conducir a avances en el estudio de la función enzimática o el desarrollo de ensayos bioquímicos .
Usos Industriales
Industrialmente, “this compound” podría utilizarse como intermedio químico en la producción de colorantes, resinas u otros productos químicos especiales. Su estructura química única podría conferir características específicas a estos materiales, como solidez del color o resistencia a la degradación .
Aplicaciones Ambientales
Se están explorando las aplicaciones ambientales de este compuesto, particularmente su papel en el desarrollo de prácticas de química verde. Podría utilizarse para crear pesticidas o herbicidas ecológicos, o como bloque de construcción para materiales biodegradables .
Safety and Hazards
While specific safety and hazards information for “1-(Phenylamino)cyclohexanecarboxylic acid” is not available, it’s important to note that like many chemical substances, it can cause harm to the eyes and skin, causing irritation upon contact. Ingestion or inhalation can lead to a variety of health issues, including damage to the respiratory system and gastrointestinal distress .
Mecanismo De Acción
Target of Action
The primary target of 1-(Phenylamino)cyclohexanecarboxylic acid is currently unknown. The compound is structurally related to cyclohexanecarboxylic acid , which is a precursor to the nylon-6 precursor caprolactam . .
Mode of Action
Given its structural similarity to cyclohexanecarboxylic acid , it may interact with similar biochemical pathways.
Biochemical Pathways
Cyclohexanecarboxylic acid, a related compound, is involved in the shikimic acid pathway, which provides precursors for the biosynthesis of primary metabolites such as aromatic amino acids
Análisis Bioquímico
Biochemical Properties
1-(Phenylamino)cyclohexanecarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase enzymes, which are involved in the inflammatory response. The nature of these interactions often involves the inhibition of enzyme activity, leading to a decrease in the production of pro-inflammatory mediators .
Cellular Effects
The effects of 1-(Phenylamino)cyclohexanecarboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, 1-(Phenylamino)cyclohexanecarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been found to inhibit cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Phenylamino)cyclohexanecarboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(Phenylamino)cyclohexanecarboxylic acid vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as reducing inflammation and pain. At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
1-(Phenylamino)cyclohexanecarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For instance, it can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(Phenylamino)cyclohexanecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain . The compound’s localization and accumulation in specific tissues can affect its therapeutic and toxicological properties.
Subcellular Localization
The subcellular localization of 1-(Phenylamino)cyclohexanecarboxylic acid is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-anilinocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12(16)13(9-5-2-6-10-13)14-11-7-3-1-4-8-11/h1,3-4,7-8,14H,2,5-6,9-10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNSACVQMVZOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375128 | |
| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87967-38-2 | |
| Record name | 1-Anilinocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




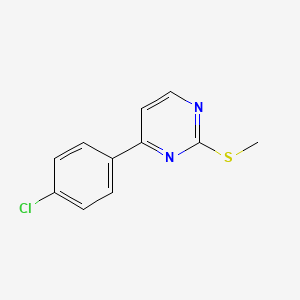
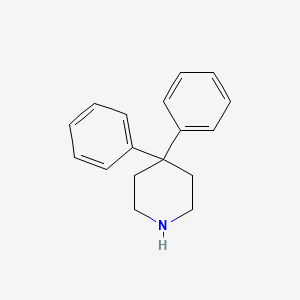
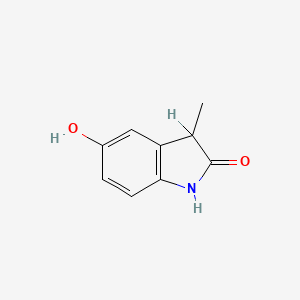

![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)
![2-[2-(4-chlorophenyl)phenyl]acetic Acid](/img/structure/B1608147.png)
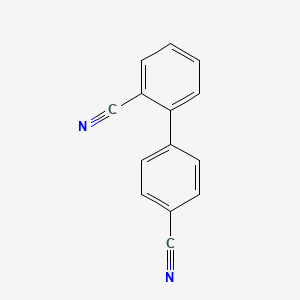
![[4-(4-Chlorophenyl)phenyl]methanamine](/img/structure/B1608151.png)
![4-{[(4-Methoxy-benzoyl)-(4-methyl-benzyl)-amino]-methyl}-3-nitro-benzoic acid](/img/structure/B1608155.png)
